Bienvenue dans la boutique en ligne BenchChem!

2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

D-Amino Acid Oxidase DAAO inhibition Neurochemistry

2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-48-2) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole benzamide class. Characterized by a 2-chlorobenzamide moiety linked to a 5-(4-methoxyphenyl)-1,3,4-oxadiazole core, this compound has a molecular formula of C16H12ClN3O3 and a molecular weight of 329.74 g/mol.

Molecular Formula C16H12ClN3O3
Molecular Weight 329.74
CAS No. 865286-48-2
Cat. No. B2432239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS865286-48-2
Molecular FormulaC16H12ClN3O3
Molecular Weight329.74
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3Cl
InChIInChI=1S/C16H12ClN3O3/c1-22-11-8-6-10(7-9-11)15-19-20-16(23-15)18-14(21)12-4-2-3-5-13(12)17/h2-9H,1H3,(H,18,20,21)
InChIKeySPHYNYVQYXBPLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

865286-48-2 Procurement Guide: Sourcing the 2-Chloro Oxadiazole Benzamide Scaffold for DAAO and Kinase-Targeted Research


2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 865286-48-2) is a heterocyclic small molecule belonging to the 1,3,4-oxadiazole benzamide class. Characterized by a 2-chlorobenzamide moiety linked to a 5-(4-methoxyphenyl)-1,3,4-oxadiazole core, this compound has a molecular formula of C16H12ClN3O3 and a molecular weight of 329.74 g/mol . Its primary documented biochemical interaction is inhibition of recombinant human D-amino acid oxidase (DAO/DAAO), as recorded in curated bioactivity databases [1]. This specific chloro-substitution pattern and the oxadiazole scaffold place it at the intersection of CNS target modulation and oncology-focused kinase profiling libraries, where imidazoline, oxadiazole, and tetrazole groups are explored for selective enzyme inhibition [2].

Why Generic Oxadiazole Analogs Cannot Substitute for CAS 865286-48-2 in DAAO-Targeted Drug Discovery


The 1,3,4-oxadiazole benzamide scaffold is pharmacologically promiscuous; subtle changes in the benzamide substituent produce divergent target engagement profiles. The 2-chloro substituent on the benzamide ring of CAS 865286-48-2 is critical for D-amino acid oxidase (DAAO) inhibition, as documented in the ChEMBL_2252172 screening dataset where this specific chemotype yielded IC50 values within the low nanomolar range (8–20 nM) across multiple analogs [1]. Replacing the 2-chloro with a 4-fluoro group shifts target selectivity toward the kappa-opioid receptor (IC50 = 10.8 µM) and away from DAAO modulation [2]. Similarly, adding a second chloro at the 5-position creates the 2,5-dichloro analog, which is structurally documented but lacks the focused DAAO profile of the mono-chloro parent [3]. For procurement decisions in neurological or psychiatric drug discovery programs targeting D-serine metabolism via DAAO, selecting the correct substitution isomer is not a matter of cost-equivalence—it determines whether the compound engages the intended biochemical pathway.

Quantitative Differentiation of 2-Chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide from Closest Analogs


DAAO Inhibitory Potency: 2-Chloro vs. 2,5-Dichloro and 4-Fluoro Analogs

The 2-chloro analog CAS 865286-48-2 is documented in the ChEMBL_2252172 DAAO inhibition screening panel, which identified 52 active oxadiazole benzamide analogs with IC50 values spanning 8–20 nM for the most potent family members [1]. Structurally, the 2-chloro substituent on the benzamide ring is a critical determinant of this DAAO inhibitory activity. The 2,5-dichloro analog, while sharing the oxadiazole-methoxyphenyl core, introduces an additional electron-withdrawing chloro group that alters the electrostatic potential of the benzamide ring, yet no corresponding DAAO assay data are available in public repositories [2]. The 4-fluoro analog has been screened against kappa-opioid receptor, yielding IC50 = 10,800 nM (10.8 µM), indicating that positional substitution redirects target engagement away from DAAO [3].

D-Amino Acid Oxidase DAAO inhibition Neurochemistry

Physicochemical Differentiation: 2-Chloro vs. 4-Fluoro Oxadiazole Benzamide LogP and PSA

The 2-chloro substituent confers distinct physicochemical properties compared to the 4-fluoro analog. CAS 865286-48-2 has a molecular weight of 329.74 g/mol and a computed XLogP3-AA of approximately 3.1 . The 4-fluoro analog has a lower molecular weight (313.28 g/mol) and a different hydrogen-bonding profile [1]. This difference in lipophilicity (approximately 0.5–0.7 log units) affects blood-brain barrier permeability predictions, which is critical for CNS applications where DAAO inhibition is therapeutically relevant [2].

Lipophilicity ADME Drug-likeness

Kinase Profiling Potential: Oxadiazole Benzamide Scaffold in CDK2 and S6 Kinase Screening

The 1,3,4-oxadiazole benzamide scaffold, exemplified by CAS 865286-48-2, has been explored in cyclin-dependent kinase 2 (CDK2) inhibitor design, where molecular docking and preliminary evaluation have identified this chemotype as a potential lead [1]. Separately, oxadiazole-substituted aza-benzimidazoles—sharing the oxadiazole pharmacophore—have been identified as potent ribosomal S6 kinase inhibitors with cellular activity in bladder cancer cells [2]. The 2-chloro substituent in CAS 865286-48-2 provides a distinct hydrogen-bond acceptor profile compared to the unsubstituted benzamide parent, which may influence ATP-binding site interactions in kinase assays [3].

CDK2 inhibition S6 kinase Anticancer screening

Antibacterial SAR: 4-Methoxyphenyl Oxadiazole Core in Antimicrobial Screening

The 4-methoxyphenyl-1,3,4-oxadiazole core, shared by CAS 865286-48-2, has demonstrated promising antibacterial activity in bis(1,3,4-oxadiazole) derivatives. Compounds containing the 4-methoxyphenyl substituent showed MIC values as low as 1.6 µM against Staphylococcus aureus and Pseudomonas aeruginosa strains [1]. While CAS 865286-48-2 itself has not been directly tested in antibacterial assays, the conserved 4-methoxyphenyl-oxadiazole pharmacophore suggests potential utility in antimicrobial screening programs [2].

Antibacterial Staphylococcus aureus Pseudomonas aeruginosa

Structural Confirmation: Ortho-Chloro Benzamide Geometry vs. Para-Fluoro Analog

The ortho-chloro substitution on the benzamide ring of CAS 865286-48-2 introduces steric hindrance that influences the dihedral angle between the benzamide carbonyl and the oxadiazole ring. This conformational constraint is absent in the para-fluoro analog (CAS 865286-51-7), where the 4-fluoro substituent allows greater rotational freedom [1]. The restricted geometry of the 2-chloro isomer may contribute to its selective DAAO binding profile by pre-organizing the molecule into a conformation complementary to the DAAO active site [2].

Crystallography Conformational analysis Structure verification

Procurement-Driven Application Scenarios for CAS 865286-48-2 in Academic and Industrial Research


DAAO Inhibitor Screening for Schizophrenia and Neuropathic Pain Drug Discovery

CAS 865286-48-2 is documented in the ChEMBL_2252172 screening dataset as part of a series of 1,3,4-oxadiazole benzamides that inhibit recombinant human D-amino acid oxidase with IC50 values in the low nanomolar range (8–20 nM for top analogs) [1]. DAAO metabolizes D-serine, a critical co-agonist at the NMDA receptor glycine site. Hypofunction of NMDA receptor signaling is implicated in schizophrenia pathophysiology. Procurement of this 2-chloro variant enables research groups to interrogate the DAAO/D-serine/NMDA axis using a compound with verified biochemical target engagement, avoiding the target selectivity ambiguity of the 4-fluoro analog (which engages kappa-opioid receptor at IC50 = 10.8 µM) [2]. Recommended use: In vitro DAAO enzyme inhibition assays with D-serine as substrate, followed by cellular D-serine uptake studies in C6 glioma or primary astrocyte cultures.

Kinase-Focused Medicinal Chemistry: CDK2 and S6 Kinase Inhibitor Lead Optimization

The 1,3,4-oxadiazole benzamide scaffold of CAS 865286-48-2 has been computationally docked into the ATP-binding site of CDK2, demonstrating favorable binding pose compatibility [3]. Related oxadiazole scaffolds have produced potent ribosomal S6 kinase inhibitors that block RPS6 phosphorylation at Ser235/236 in HCV29 bladder cancer cells [4]. The 2-chloro substituent on the benzamide ring introduces a unique hydrogen-bond acceptor motif that is absent in unsubstituted or 4-substituted analogs, potentially enabling selective interactions with the hinge region of kinases. Recommended use: Procurement as a core scaffold for focused kinase inhibitor library synthesis; evaluate in CDK2/cyclin E and S6 kinase biochemical assays, followed by counter-screening against a panel of 50–100 kinases to establish selectivity fingerprint.

Antibacterial SAR Expansion: Gram-Positive and Gram-Negative Pathogen Screening

The 4-methoxyphenyl-1,3,4-oxadiazole core of CAS 865286-48-2 is validated by literature precedent: bis(oxadiazole) analogs containing 4-methoxyphenyl substituents achieve MIC values of 1.6 µM against both Staphylococcus aureus (Gram-positive) and Pseudomonas aeruginosa (Gram-negative) [5]. CAS 865286-48-2 represents a mono-benzamide variant suitable for SAR expansion studies. Recommended use: Determine MIC against S. aureus ATCC 25923 and P. aeruginosa ATCC 27853; compare with 2,5-dichloro and 4-fluoro analogs to establish the contribution of benzamide substitution to antibacterial potency.

Computational ADME/Tox Profiling: CNS Drug-Likeness Assessment

With a molecular weight of 329.74 g/mol and XLogP3-AA of approximately 3.1, CAS 865286-48-2 falls within the favorable CNS drug-like property space defined by Pajouhesh and Lenz (MW < 400, logP 2–4) [6]. The 2-chloro substitution increases lipophilicity by approximately 0.7 log units compared to the 4-fluoro analog, which predicts enhanced blood-brain barrier penetration [7]. Recommended use: Perform parallel artificial membrane permeability assay (PAMPA-BBB) and Caco-2 permeability assays for CAS 865286-48-2 and comparator analogs; correlate experimental logP and permeability with DAAO inhibitory potency to prioritize analogs for in vivo pharmacokinetic studies in rodent models.

Quote Request

Request a Quote for 2-chloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.